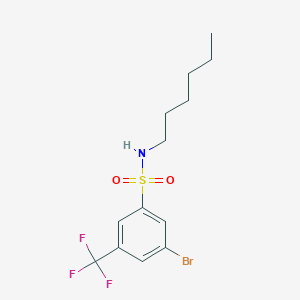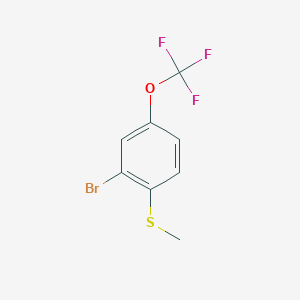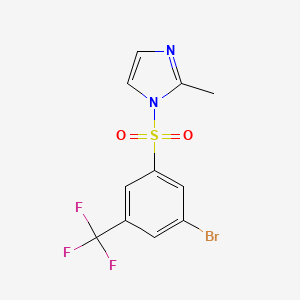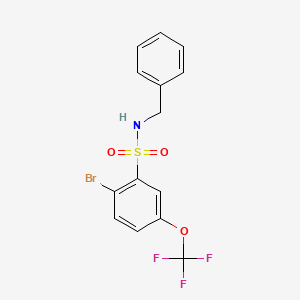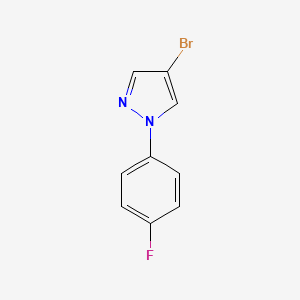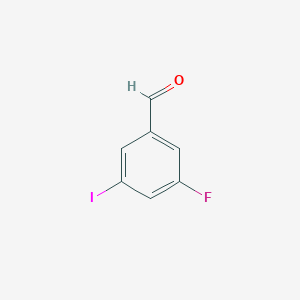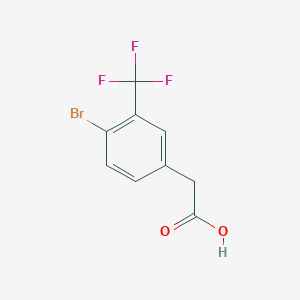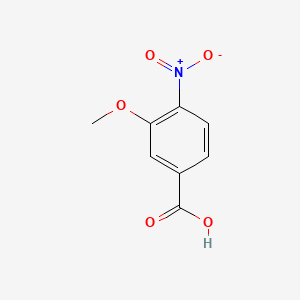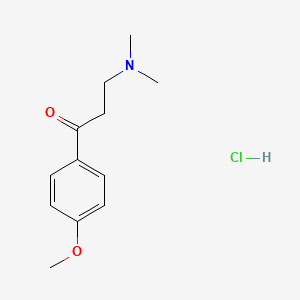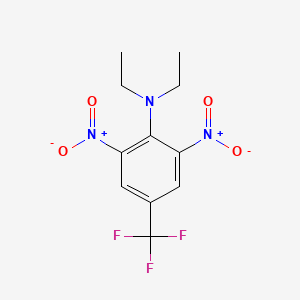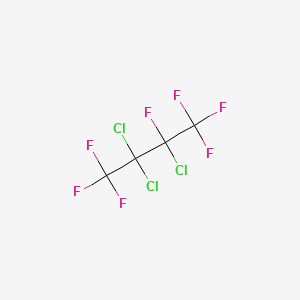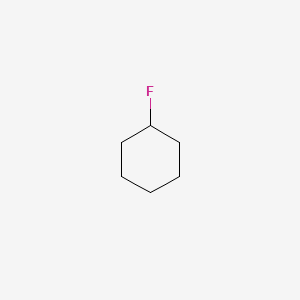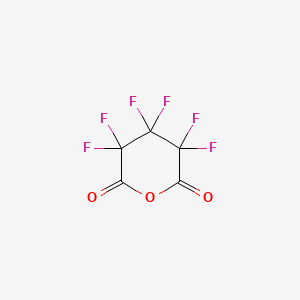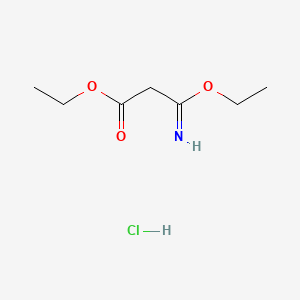
Ethyl 3-ethoxy-3-iminopropionate hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is typically synthesized by reacting ethyl 3-ethoxy-3-iminopropionate with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the addition of ethyl cyanoacetate and ethanol in the presence of hydrogen chloride . The reaction mixture is then crystallized to obtain the desired product .
化学反応の分析
Types of Reactions: Ethyl 3-ethoxy-3-iminopropionate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often conducted under mild conditions.
Major Products:
Hydrolysis: Ethyl 3-ethoxy-3-iminopropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-ethoxy-3-iminopropionate hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of ethyl 3-ethoxy-3-iminopropionate hydrochloride involves its interaction with sodium channels in nerve cells . By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to localized anesthesia . This action is similar to other local anesthetics, which also target sodium channels to exert their effects .
類似化合物との比較
- Ethyl carbethoxyacetimidate hydrochloride
- Diethyl malonmonoimidate hydrochloride
- Ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Comparison: Ethyl 3-ethoxy-3-iminopropionate hydrochloride is unique due to its specific structure, which imparts distinct anesthetic properties . Compared to similar compounds, it has a higher efficacy as a local anesthetic and a different spectrum of chemical reactivity .
特性
CAS番号 |
2318-25-4 |
|---|---|
分子式 |
C7H14ClNO3 |
分子量 |
195.64 g/mol |
IUPAC名 |
(1,3-diethoxy-3-oxopropylidene)azanium;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H |
InChIキー |
HYMXUYQKXCHWDC-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OCC.Cl |
正規SMILES |
CCOC(=[NH2+])CC(=O)OCC.[Cl-] |
| 2318-25-4 | |
物理的記述 |
WetSolid |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 3-ethoxy-3-iminopropionate hydrochloride in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones?
A1: this compound serves as a crucial starting material in this synthesis []. The reaction proceeds in three main steps:
Q2: Are there any advantages to this synthetic approach compared to other methods for pyrazolone synthesis?
A2: Yes, the paper highlights that this method offers a convenient one-flask synthesis []. This suggests several advantages, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
